molecular formula C15H14O3 B2585145 4-(3,4-Dimethylphenoxy)benzoic acid CAS No. 65538-21-8

4-(3,4-Dimethylphenoxy)benzoic acid

Cat. No.: B2585145
CAS No.: 65538-21-8
M. Wt: 242.274
InChI Key: VLOXKPOAFSQOIH-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenoxy)benzoic acid is a benzoic acid derivative and a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a phenoxy bridge and dimethyl substituents, a structural motif found in various biologically active molecules and patented compounds . Its primary research application lies in its use as a versatile building block for the synthesis of more complex structures. For instance, structurally similar phenoxy benzoic acids are frequently employed in metal-catalyzed coupling reactions, such as the Ullmann-Goldberg reaction, to construct nitrogen-containing heterocycles like quinazolines and quinazolinones, which are scaffolds of significant interest in drug discovery . Researchers also utilize analogous compounds in the development of potential therapeutic agents for cardiovascular and cerebrovascular diseases, including as inhibitors of spontaneous platelet aggregation . As a benzoic acid derivative, it can be readily functionalized at the carboxylic acid group, allowing for the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all safe laboratory practices while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-6-14(9-11(10)2)18-13-7-4-12(5-8-13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOXKPOAFSQOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3,4 Dimethylphenoxy Benzoic Acid and Its Analogs

Retrosynthetic Analysis of the 4-Phenoxybenzoic Acid Core Structure

Retrosynthetic analysis of the 4-(3,4-Dimethylphenoxy)benzoic acid structure primarily identifies the diaryl ether linkage as the key strategic bond for disconnection. Breaking this C-O bond reveals two principal synthetic precursors: a nucleophilic phenol (B47542) component and an electrophilic benzoic acid derivative.

The most common disconnection approach (Path A) involves severing the bond between the phenoxy oxygen and the benzoic acid ring. This strategy identifies 3,4-dimethylphenol (B119073) as the nucleophilic partner and a 4-substituted benzoic acid as the electrophile, where the substituent is a suitable leaving group (e.g., a halogen such as F, Cl, Br, I). This is the most prevalent strategy employed in the synthetic methods discussed below.

A second, less common, disconnection (Path B) breaks the bond between the oxygen and the dimethyl-substituted ring. This approach would utilize 4-hydroxybenzoic acid (or its ester) as the nucleophilic component and a 3,4-dimethylphenyl halide as the electrophilic partner. The choice of strategy often depends on the availability and reactivity of the starting materials.

Classical Etherification Approaches to Constructing the Phenoxy Linkage

Traditional methods for forming the diaryl ether bond have been foundational in organic synthesis, though they often require stringent reaction conditions.

Ullmann-Type Coupling Strategies for C-O Bond Formation

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of a phenoxide with an aryl halide in the presence of a stoichiometric or greater amount of copper. acs.orgwikipedia.orgorganic-chemistry.org The traditional Ullmann reaction is known for its harsh conditions, often requiring high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

For the synthesis of this compound, this would involve the coupling of a salt of 3,4-dimethylphenol with a 4-halobenzoic acid, such as 4-chlorobenzoic acid or 4-bromobenzoic acid. The reaction is driven by a copper catalyst, which can be in the form of copper metal powder, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts. wikipedia.org Despite its utility, the high temperatures, need for stoichiometric copper, and sometimes low yields have led to the development of more modern, milder methods. acs.org

Mitsunobu Reaction Protocols for Aryl Ether Synthesis

The Mitsunobu reaction provides a powerful and versatile method for forming esters and ethers, including diaryl ethers, under mild conditions. rsc.org The reaction converts a primary or secondary alcohol into various functional groups using a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com

In the context of synthesizing the target molecule's core, a phenol (e.g., 3,4-dimethylphenol) acts as the nucleophile. The mechanism begins with the formation of a phosphonium (B103445) intermediate from the reaction of PPh₃ and DEAD. organic-chemistry.org The phenol then protonates this intermediate, and the resulting phenoxide subsequently displaces the activated hydroxyl group of a suitable benzoic acid precursor in an Sₙ2 fashion. byjus.com A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol center, although this is not relevant for phenol couplings. organic-chemistry.org The reaction is widely used in organic synthesis for its reliability under mild conditions, though the removal of stoichiometric byproducts like triphenylphosphine oxide can sometimes be challenging. rsc.orgnih.gov

Nucleophilic Aromatic Substitution (SₙAr) Pathways for Benzoic Acid Derivatives

Nucleophilic aromatic substitution (SₙAr) offers another pathway to diaryl ethers, provided the aromatic ring of the electrophile is sufficiently electron-deficient. masterorganicchemistry.com The reaction requires an aryl halide or other substrate with a good leaving group, and crucially, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com

To synthesize a 4-phenoxybenzoic acid derivative via SₙAr, one would typically start with a benzoic acid containing an activating EWG, such as a nitro group, para to a leaving group (e.g., 4-fluoro-3-nitrobenzoic acid). The phenoxide (e.g., sodium 3,4-dimethylphenoxide) acts as the nucleophile, attacking the carbon bearing the leaving group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent loss of the leaving group restores aromaticity and yields the diaryl ether. The reactivity of the leaving group in SₙAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend seen in Sₙ2 reactions. nih.gov While effective, this route may require additional steps to introduce and subsequently remove or transform the activating group.

Modern Transition Metal-Catalyzed Cross-Coupling Methods for Etherification

Advances in catalysis have led to more efficient and milder versions of classical reactions, significantly improving the synthesis of diaryl ethers.

Copper-Catalyzed C-O Bond Formation Techniques

Modern copper-catalyzed methods represent a significant evolution of the classical Ullmann condensation. These protocols use only a catalytic amount of a copper source and often proceed at much lower temperatures. acs.org The use of ligands to stabilize the copper catalyst is a key feature of these modern techniques, enhancing catalytic activity and broadening the substrate scope. mit.edu

A general and effective system for this transformation involves coupling an aryl halide (e.g., 4-bromobenzoic acid or its ester) with a phenol (3,4-dimethylphenol) using a copper(I) salt, a base, and a ligand. Common ligands include amino acids like dimethylglycine or N-heterocyclic compounds such as picolinic acid. mit.edunih.govresearchgate.net Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used as bases. acs.orgmit.edu These reactions are typically run in solvents like toluene (B28343) or DMSO at temperatures ranging from 80-130°C, which is considerably milder than traditional Ullmann conditions. acs.orgnih.gov The improved conditions tolerate a wider variety of functional groups on both the phenol and the aryl halide, making it a highly versatile method for synthesizing complex diaryl ethers like this compound. acs.orgmit.edu

Table 1: Representative Conditions for Modern Copper-Catalyzed Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePhenolCuI (5 mol%), Picolinic Acid (10 mol%)K₃PO₄DMSO10091 mit.edu
Iodobenzene4-MethoxyphenolCuI (0.5 mol%)Cs₂CO₃Toluene11099 acs.org
4-BromoacetophenonePhenolCuI (2.5 mol%), 1-Naphthoic AcidCs₂CO₃Toluene11091 acs.org
Diaryl-iodonium SaltWater/PhenolCuCl (10 mol%), DimethylglycineCs₂CO₃DMF13075-94 nih.govresearchgate.net

This table presents generalized examples from the literature to illustrate the scope and conditions of modern copper-catalyzed etherification and may not represent the direct synthesis of the title compound.

Palladium-Catalyzed Etherification Approaches

Palladium-catalyzed reactions are a cornerstone in the formation of C-O bonds for diaryl ether synthesis. nih.gov These methods offer milder reaction conditions compared to traditional Ullmann condensations. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com The Buchwald-Hartwig amination protocol, a palladium-catalyzed cross-coupling reaction, has been adapted for etherification. Innovations in ligand design have been crucial in improving the scope and efficiency of these reactions, allowing for the coupling of even electron-deficient aryl halides. organic-chemistry.org For instance, the use of bulky biarylphosphine ligands has enabled the synthesis of diaryl ethers under mild conditions. rsc.org

Catalyst systems are often generated in situ from a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a suitable ligand. organic-chemistry.org The choice of ligand is critical; for example, functionalized 1,3-dialkylimidazolinium salts have been used as precursors for N-heterocyclic carbene (NHC) ligands in the palladium-catalyzed synthesis of diaryl ethers. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Diaryl Ether Synthesis
Palladium SourceLigandBaseSolventKey FeaturesCitation
Pd(OAc)₂1,3-dialkylimidazolinium bromideNaHNot SpecifiedIn situ catalyst generation organic-chemistry.org
Not SpecifiedBulky biarylphosphine ligandsNot SpecifiedNot SpecifiedCouples electron-deficient aryl halides rsc.org
[NnBu4]2[Pd2I6]dppfNot SpecifiedCPMECatalyst derived from waste, recyclable mdpi.com

Alternative Metal Catalysts for Phenoxybenzoic Acid Synthesis

While palladium catalysts are effective, copper-catalyzed Ullmann-type reactions remain a significant and economically attractive alternative for synthesizing diaryl ethers. nih.govumass.edu The classical Ullmann condensation, first reported in the early 20th century, typically involves the reaction of an aryl halide with a phenol in the presence of copper at high temperatures. beilstein-journals.orgmdpi.comwikipedia.org However, traditional methods often require harsh reaction conditions and stoichiometric amounts of copper, leading to issues with atom economy and waste generation. wikipedia.org

Modern advancements have led to the development of milder and more efficient copper-catalyzed systems. The use of soluble copper(I) catalysts, such as bromo(triphenylphosphine)copper(I), allows reactions to proceed at lower temperatures. umass.edu Furthermore, the addition of ligands can significantly accelerate the reaction. nih.gov For example, N,N-dimethylglycine has been shown to be an effective ligand for copper-catalyzed diaryl ether synthesis at 90°C. organic-chemistry.org Other successful ligands include N-methylated amino acid-derived N,O-ligands and N-butylimidazole. beilstein-journals.org Researchers have also explored bimetallic catalysts, such as CuMoO₄ and [Cu-O-Ba], for Csp²-O cross-coupling reactions. researchgate.net

Table 2: Examples of Copper-Catalyzed Diaryl Ether Synthesis
Copper SourceLigandBaseSolventTemperatureCitation
CuIN,N-dimethylglycineNot SpecifiedNot Specified90°C organic-chemistry.org
Cu(I) IodideN,N-dimethylglycinePotassium PhosphateAcetonitrile80°C beilstein-journals.org
Bromo(triphenylphosphine)copper(I)NoneCesium CarbonateNMP70°C umass.edu
CuI NanoparticlesNoneCs₂CO₃Acetonitrile50-60°C mdpi.com

Nickel-catalyzed cross-coupling reactions have also emerged as a viable method for diaryl ether synthesis, particularly for coupling heterocyclic alcohols with aryl bromides bearing strong electron-withdrawing groups. researchgate.net

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for this compound and related compounds, aiming to reduce waste, energy consumption, and the use of hazardous materials. jocpr.comwjpmr.com

A significant focus in green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Solvent-free approaches, often utilizing microwave irradiation or grinding techniques, have been developed for the synthesis of diaryl ethers. researchgate.netrsc.org For instance, a method using a solid base like KF/Alumina under solvent-free conditions has been reported to be an improvement over traditional methods in terms of cost, reaction time, and temperature. researchgate.net

Reactions in aqueous media are also highly desirable from a green chemistry perspective. dntb.gov.ua The use of surfactants can facilitate reactions between hydrophobic organic molecules in water. jsynthchem.com "On water" promoted Ullmann-type C-N bond forming reactions have been successfully applied, suggesting the potential for similar C-O bond formations. organic-chemistry.org

The ability to recover and reuse catalysts is a key aspect of sustainable chemistry, particularly for expensive and precious metals like palladium. rsc.orgnih.gov Techniques such as organic solvent nanofiltration (OSN) are being explored to efficiently separate and recycle homogeneous palladium catalysts from reaction mixtures. rsc.org In one study, a recovered palladium catalyst was reused up to five times with high conversion rates. rsc.org The use of catalysts supported on materials like USY-type zeolite also facilitates easier recovery and recycling. mdpi.com

Atom economy, a concept that measures the efficiency of a reaction in incorporating reactant atoms into the final product, is a fundamental principle of green chemistry. jocpr.comscranton.edu Addition reactions are inherently more atom-economical than substitution or elimination reactions. scranton.edu While traditional Ullmann reactions have poor atom economy due to the use of stoichiometric copper, modern catalytic versions significantly improve this aspect. wikipedia.org The goal is to design synthetic routes where the majority of the atoms from the starting materials are found in the desired product, minimizing waste.

Total Synthesis and Diversification Strategies for Novel Derivatives and Analogs of this compound

The core structure of this compound provides a scaffold for the synthesis of a diverse range of derivatives with potential applications in various fields. researchgate.netnih.gov

The carboxylic acid group of this compound is a versatile functional handle for creating new analogs. Standard organic transformations can be employed to modify this group. For example, the carboxylic acid can be converted to an acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. orgsyn.orgresearchgate.net This activated intermediate can then be reacted with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. researchgate.net This approach allows for the introduction of a wide array of substituents, leading to a library of novel derivatives with potentially altered physical, chemical, and biological properties.

Systematic Investigations of Substituent Effects on the Dimethylphenoxy Ring

The primary method for synthesizing the core structure of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. In this case, 3,4-dimethylphenol would be reacted with a 4-halobenzoic acid, such as 4-fluorobenzoic acid or 4-chlorobenzoic acid, in the presence of a copper catalyst and a base. An alternative route is the oxidation of the corresponding 4-(3,4-dimethylphenoxy)toluene. google.com

To investigate substituent effects, analogs would be synthesized by replacing 3,4-dimethylphenol with other substituted phenols in the Ullmann condensation. The substituents chosen typically vary in their electronic properties (electron-donating or electron-withdrawing) and size (steric bulk). For example, methoxy (B1213986) groups are strong electron-donators, while halogens (like chloro- or fluoro-) are electron-withdrawing. The position of these substituents is also critical, as it influences the electronic distribution and conformation of the molecule.

The following data table illustrates hypothetical analogs that could be synthesized to study these effects. The "Expected Effect" is based on general principles of medicinal chemistry, where changes in electronic properties can influence binding to biological targets or affect the acidity (pKa) of the benzoic acid group.

Interactive Data Table: Hypothetical Substituent Effects on the Phenoxy Ring

R1R2Analog NameExpected Electronic Effect
CH₃CH₃This compoundElectron-donating (reference)
OCH₃OCH₃4-(3,4-Dimethoxyphenoxy)benzoic acidStrongly electron-donating
ClCl4-(3,4-Dichlorophenoxy)benzoic acidStrongly electron-withdrawing
HH4-Phenoxybenzoic acidNeutral (reference)
FH4-(3-Fluorophenoxy)benzoic acidElectron-withdrawing
NO₂H4-(3-Nitrophenoxy)benzoic acidVery strongly electron-withdrawing

Note: This table is illustrative and based on general chemical principles, as specific experimental data for this series was not found in the searched literature.

Exploration of Linker Modifications and Isosteric Replacements

The diaryl ether linkage can be replaced by a variety of other groups. The goal is to maintain the key structural orientation of the two aromatic rings while introducing new physicochemical properties. Common isosteric replacements for the ether linkage (-O-) include:

Thioether (-S-): A thioether linkage can be synthesized via a similar copper-catalyzed coupling using a thiol instead of a phenol. Thioethers have different bond angles and electronic properties compared to ethers and can alter the molecule's interaction with biological targets.

Methylene (-CH₂-): This replacement creates a diphenylmethane (B89790) structure, which has greater conformational flexibility than the diaryl ether.

Sulfone (-SO₂-): The sulfone group is a rigid, polar, hydrogen bond acceptor, which can significantly increase water solubility and introduce different electronic characteristics.

Amine (-NH-): An amine linker introduces a hydrogen bond donor and can be protonated at physiological pH, drastically changing the molecule's charge state and solubility.

Heterocyclic Rings: In some cases, the entire linker can be replaced by a stable heterocyclic ring (e.g., oxadiazole, triazole). This strategy can impart favorable metabolic properties and serve as a rigid scaffold to hold the two aryl moieties in a specific orientation.

The synthesis of these analogs would require different chemical strategies. For instance, the synthesis of a thioether analog would involve the reaction of 3,4-dimethylthiophenol with a 4-halobenzoic acid.

Interactive Data Table: Potential Isosteric Replacements for the Ether Linker

LinkerLinker NameKey Properties
-O-Ether (parent)Flexible, polar
-S-ThioetherLess polar, different bond angle
-CH₂-MethyleneMore flexible, non-polar
-SO₂-SulfoneRigid, polar, H-bond acceptor
-NH-AmineH-bond donor, basic
-C(=O)-KetoneRigid, polar, H-bond acceptor
1,3,4-OxadiazoleHeterocycleRigid, polar, metabolically stable

Note: This table presents potential isosteric replacements based on common strategies in medicinal chemistry. Specific experimental data for these modifications on the this compound scaffold were not available in the searched literature.

Chemical Reactivity and Derivatization Studies of 4 3,4 Dimethylphenoxy Benzoic Acid

Reaction Pathways Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for the derivatization of 4-(3,4-dimethylphenoxy)benzoic acid, offering numerous possibilities for structural diversification.

Esterification and Amidation Reactions for Structural Diversification

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group, leading to the formation of esters and amides, respectively. These reactions are widely employed to alter the physicochemical properties of the parent molecule, such as solubility, and to introduce new functional handles for further chemical transformations.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid or with a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), yields the corresponding esters. youtube.comresearchgate.net For instance, reaction with ethanol (B145695) produces ethyl 4-(3,4-dimethylphenoxy)benzoate, a derivative with a characteristic fruity smell. youtube.com The choice of alcohol allows for the introduction of a wide range of alkyl or aryl groups, thereby tuning the molecular properties. The general procedure for acid-catalyzed esterification involves heating the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid. iajpr.com

Amidation: Similarly, amidation reactions with primary or secondary amines lead to the formation of N-substituted amides. youtube.com These reactions are often facilitated by coupling agents that activate the carboxylic acid group, or by converting the carboxylic acid to a more reactive species like an acid chloride. researchgate.net For example, treatment of this compound with thionyl chloride would produce 4-(3,4-dimethylphenoxy)benzoyl chloride, which can then readily react with a variety of amines to form the corresponding amides. researchgate.net The resulting amides often exhibit different biological activities and material properties compared to the parent carboxylic acid.

A variety of derivatization reagents can be employed for both esterification and amidation, including those that introduce fluorescent tags or other functionalities for specific applications. colostate.edunih.govresearchgate.netgcms.czsigmaaldrich.com

Table 1: Examples of Esterification and Amidation Reactions

ReactantReagentProduct
This compoundEthanol, H₂SO₄Ethyl 4-(3,4-dimethylphenoxy)benzoate
This compoundMethylamineN-Methyl-4-(3,4-dimethylphenoxy)benzamide
This compoundThionyl chloride, then Piperazine1,4-Bis(4-(3,4-dimethylphenoxy)benzoyl)piperazine

Selective Reduction Pathways to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, [4-(3,4-dimethylphenoxy)phenyl]methanol, or to the aldehyde, 4-(3,4-dimethylphenoxy)benzaldehyde. The choice of reducing agent is crucial for controlling the extent of reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can effectively reduce the carboxylic acid to the primary alcohol. rsc.org The reaction is typically carried out in an anhydrous etheral solvent.

The reduction to the aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation requires milder and more selective reducing agents or a multi-step approach. One common method involves the initial conversion of the carboxylic acid to a derivative, such as an acid chloride or a Weinreb amide, which can then be reduced to the aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H). rsc.org

Table 2: Reduction Products of this compound

Starting MaterialReducing AgentProduct
This compoundLiAlH₄ or BH₃·THF[4-(3,4-Dimethylphenoxy)phenyl]methanol
4-(3,4-Dimethylphenoxy)benzoyl chlorideLiAl(O-t-Bu)₃H4-(3,4-Dimethylphenoxy)benzaldehyde

Exploration of Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can be challenging for aromatic carboxylic acids. nih.govd-nb.info The stability of the aromatic ring makes direct decarboxylation difficult, often requiring harsh conditions such as high temperatures. d-nb.inforesearchgate.net However, various catalytic methods have been developed to facilitate this reaction under milder conditions. rsc.orggoogle.com

For instance, copper-catalyzed decarboxylation has been shown to be effective for some aromatic carboxylic acids. google.com The mechanism often involves the formation of an aryl-copper intermediate. More recent developments include photo-induced decarboxylation methods, which can proceed at or near room temperature. nih.govd-nb.inforesearchgate.net These methods often utilize photoredox catalysts that, upon irradiation with light, can initiate a single-electron transfer process leading to the formation of an aryl radical, which subsequently loses carbon dioxide. researchgate.net The resulting aryl radical can then be trapped by a suitable reagent or undergo further reactions. The specific conditions and the presence of ortho-substituents can significantly influence the feasibility and outcome of the decarboxylation reaction. nih.govd-nb.info

Electrophilic and Nucleophilic Reactions on the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic and nucleophilic attack, allowing for further functionalization of the molecular scaffold.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto aromatic rings. masterorganicchemistry.com In this compound, the directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The phenoxy group is an ortho, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. doubtnut.comquora.com The dimethyl-substituted benzene (B151609) ring is activated by the two methyl groups (ortho, para-directing) and the ether oxygen. The benzoic acid ring is deactivated by the carboxylic acid group.

Therefore, electrophilic substitution is expected to occur preferentially on the more activated 3,4-dimethylphenoxy ring. Within this ring, the positions ortho and para to the activating ether linkage are the most likely sites of substitution. However, steric hindrance from the adjacent methyl groups might influence the regioselectivity. On the benzoic acid ring, substitution would be directed to the meta position relative to the deactivating carboxylic acid group. doubtnut.comquora.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgrsc.org The precise outcome of these reactions would depend on the specific reaction conditions and the nature of the electrophile.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

In the case of this compound, the carboxylic acid group itself can act as a directing group for ortho-lithiation. rsc.orgresearchgate.netorganic-chemistry.org Treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation at the position ortho to the carboxylic acid group on the benzoic acid ring. rsc.orgresearchgate.netorganic-chemistry.org This generates a lithiated intermediate that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents specifically at the ortho position.

Alternatively, the ether oxygen can also direct ortho-metalation on the 3,4-dimethylphenoxy ring. The competition between these two directing groups would depend on the reaction conditions and the specific organolithium reagent used. This methodology provides a precise and efficient route to contiguously substituted derivatives that are often difficult to prepare by other means. rsc.orgresearchgate.netorganic-chemistry.org

Table 3: Potential Products from Directed Ortho-Metalation

Directing GroupPosition of MetalationElectrophileProduct
Carboxylic acidOrtho to -COOH on benzoic acid ringMethyl iodide2-Methyl-4-(3,4-dimethylphenoxy)benzoic acid
Ether oxygenOrtho to ether on dimethylphenoxy ringCarbon dioxide4-(3,4-Dimethylphenoxy)-2-hydroxybenzoic acid

Catalytic Hydrogenation and Aromatic Ring Reduction Pathways

The selective hydrogenation of the aromatic rings in this compound is a challenging yet significant transformation, yielding valuable derivatives. The process involves the reduction of one or both aromatic rings, which requires overcoming their high resonance energy. nih.gov The presence of the carboxylic acid group can also pose a challenge due to its potential to "poison" the catalyst. nih.gov

The hydrogenation of benzoic acid and its derivatives has been studied extensively, providing insights into the potential pathways for this compound. Typically, harsh conditions such as high temperatures (100–250 °C) and pressures (50–150 bar H₂) are necessary to achieve high conversion rates. nih.gov The choice of catalyst is crucial in determining the selectivity of the reaction.

For instance, studies on benzoic acid have shown that platinum-based catalysts, such as Pt/TiO₂, are highly effective for hydrogenation. nih.gov These catalysts can achieve high turnover frequencies even under relatively milder conditions. nih.gov The electronic properties of the catalyst support can influence the activity, with electron-deficient platinum sites showing enhanced interaction with the benzoic acid molecule. nih.gov Other catalysts like ruthenium (Ru) and palladium (Pd) have also been investigated. Ru/C has been shown to be active in hydrogenating both the aromatic ring and the carboxylic group, while Pd/C tends to selectively hydrogenate only the aromatic ring. researchgate.net

The reduction of the aromatic ring in similar compounds can lead to the formation of cyclohexanecarboxylic acid derivatives. The specific pathway and product distribution would depend on the catalyst, solvent, and reaction conditions employed. For example, the hydrogenation of benzoic acid over a 5% Ru/C catalyst in a 1:1 dioxane-water binary solvent system yielded cyclohexane (B81311) carboxylic acid with high selectivity. cabidigitallibrary.org This suggests that a similar approach could potentially be used for the selective reduction of one of the aromatic rings in this compound.

It is important to note that under milder conditions, it is possible to selectively reduce other functional groups without affecting the aromatic rings. libretexts.org However, the reduction of the aromatic ring itself generally requires more forcing conditions. libretexts.org

CatalystSupportTypical ConditionsKey Findings
Platinum (Pt)Titanium Dioxide (TiO₂)80 °C, 50 bar H₂High turnover frequency for benzoic acid hydrogenation. nih.gov
Ruthenium (Ru)Carbon (C)220 °C, 6.89 MPa H₂Active for hydrogenating both the aromatic ring and carboxylic group. researchgate.netcabidigitallibrary.org
Palladium (Pd)Carbon (C)Not specifiedSelectively hydrogenates the aromatic ring over the carboxylic group. researchgate.net
Rhodium (Rh)Carbon (C)50 °C in scCO₂Effective for ring hydrogenation of benzoic acid at low temperatures. researchgate.net

Formation of Polymeric Structures Incorporating this compound Units (Focus on Polymerization Chemistry)

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenoxy group, makes it a valuable monomer for the synthesis of various polymeric structures.

This compound can undergo polycondensation reactions with diols and diamines to form polyesters and polyamides, respectively. These reactions typically involve the formation of an ester or amide linkage with the elimination of a small molecule, such as water. researchgate.net

Polyesters: The synthesis of polyesters from aromatic carboxylic acids is a well-established process. researchgate.net In the case of this compound, reaction with a diol would lead to the formation of a polyester (B1180765) chain. The properties of the resulting polyester can be tailored by the choice of the diol. researchgate.net Melt polycondensation is a common method used for this type of polymerization. researchgate.net Benzoic acid and its derivatives can also act as end-capping agents in the production of unsaturated polyester resins to control molecular weight and properties. google.com

Polyamides: Similarly, polyamides can be synthesized by reacting this compound with a diamine. youtube.com This condensation polymerization results in the formation of amide bonds. youtube.com The synthesis can be carried out through various methods, including direct polycondensation of a diacid and a diamine. researchgate.net To achieve high molecular weight polyamides, a precise 1:1 stoichiometric ratio of the diacid and diamine is crucial. researchgate.net

Polymer TypeComonomerReaction TypeKey Features
PolyesterDiolsPolycondensationFormation of ester linkages; properties tunable by diol selection. researchgate.net
PolyamideDiaminesPolycondensationFormation of amide linkages; requires stoichiometric balance for high molecular weight. researchgate.net

Grafting is a versatile technique to modify the surface properties of polymers without altering their bulk characteristics. mdpi.comfrontiersin.org this compound, or similar benzoic acid derivatives, can be grafted onto polymer backbones to introduce new functionalities. mdpi.comnih.gov

There are three primary methods for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through". frontiersin.orgmdpi.com

Grafting-from: Monomers are polymerized from initiating sites on the main polymer chain. mdpi.com

Grafting-onto: Pre-formed polymer chains with reactive end groups are attached to the backbone polymer. frontiersin.org

Grafting-through: Macromonomers (polymer chains with a polymerizable group) are copolymerized. mdpi.com

For instance, benzoic acid has been successfully grafted onto polyethylene (B3416737) (PE) films to enhance their surface affinity for polar substances. mdpi.comnih.gov This was achieved by spraying the reagents onto a heat-softened PE surface, leading to an alkylation reaction. mdpi.comnih.gov This modification can render the surface of otherwise hydrophobic polymers like PE more hydrophilic and even paintable with water-based inks. nih.govresearchgate.net The grafting of voluminous molecules can also mitigate aging effects often seen with other surface modification techniques. mdpi.com

Supramolecular Assembly and Self-Organization Phenomena

The ability of this compound to form ordered structures through non-covalent interactions is a key aspect of its chemical behavior, influencing its crystal structure and potential for forming multicomponent systems.

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, playing a crucial role in its crystal packing. Carboxylic acids commonly form centrosymmetric dimers through robust O-H···O hydrogen bonds, creating an R(8) ring motif. nih.govnih.gov These dimers can then be further organized into more complex one-, two-, or three-dimensional networks through other weaker interactions. nih.govresearchgate.net

Cocrystals are multicomponent crystalline solids where at least two different components are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. nih.govresearchgate.net The formation of cocrystals is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid, such as solubility and stability, without altering the chemical structure of the constituent molecules. nih.govresearchgate.net

Given its hydrogen bonding capability, this compound is a potential candidate for forming cocrystals with other molecules (coformers) that have complementary functional groups, such as amides (e.g., nicotinamide) or other carboxylic acids. nih.govnih.gov The formation of cocrystals can be achieved through various methods, including solid-state grinding and solvent evaporation. humanjournals.com The resulting cocrystal will have a unique crystal structure and properties distinct from the individual components. humanjournals.com For instance, the interaction between a carboxylic acid and a pyridine (B92270) group often leads to a stable hydrogen-bonded supramolecular synthon. google.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 3,4 Dimethylphenoxy Benzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of 4-(3,4-Dimethylphenoxy)benzoic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively verify the compound's molecular formula. For C₁₅H₁₄O₃, the expected exact mass would be calculated and compared against the experimental value, typically within a few parts per million (ppm), to ensure unambiguous identification.

Loss of the carboxylic acid group: A cleavage resulting in the loss of a •COOH radical (45 Da) or a neutral CO₂ molecule (44 Da) after rearrangement.

Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the dimethylphenoxy cation or the benzoyl cation.

Loss of methyl groups: Fragmentation of the dimethylphenyl ring could involve the loss of methyl radicals (•CH₃, 15 Da).

The fragmentation pattern for benzoic acid and its derivatives typically shows a prominent peak for the loss of the hydroxyl group and another for the loss of the entire carboxyl group. docbrown.infolibretexts.org For instance, the mass spectrum of benzoic acid is dominated by the [M-OH]⁺ ion and the [M-COOH]⁺ ion, which is the benzoyl cation. docbrown.info Similarly, in ethers, cleavage of the C-O bond is a common fragmentation pathway. miamioh.edu

Table 1: Predicted Major HRMS Fragments for this compound

Predicted Fragment IonStructureDescription
[M-OH]⁺[C₁₅H₁₃O₂]⁺Loss of hydroxyl radical from the carboxylic acid
[M-COOH]⁺[C₁₄H₁₃O]⁺Loss of the carboxyl group, forming a phenoxyphenyl-like cation
[C₈H₉O]⁺[(CH₃)₂C₆H₃O]⁺Dimethylphenoxy cation from ether bond cleavage
[C₇H₅O₂]⁺[HOOC-C₆H₄]⁺Carboxyphenyl cation from ether bond cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The aromatic region would be complex, showing signals for the protons on both benzene (B151609) rings. The protons on the benzoic acid ring (ortho and meta to the carboxyl group) would appear as doublets. The protons on the dimethylphenyl ring would also show characteristic splitting patterns. The two methyl groups would likely appear as sharp singlets in the aliphatic region of the spectrum. The acidic proton of the carboxylic acid would be a broad singlet, often far downfield. rsc.orgdocbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. docbrown.info There would be 15 distinct signals, though some aromatic carbon signals might overlap. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). docbrown.inforesearchgate.net The carbons attached to the ether oxygen would also be significantly downfield. The two methyl carbons would appear at the highest field (most shielded).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (the aromatic C-H groups). A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (of which there are none in this molecule). This would help in unambiguously assigning the aromatic and methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135 Signal
Carboxyl (COOH)~12-13 (broad s)~167-172None
Aromatic CH (benzoic acid ring)~7.0-8.2 (d)~115-135Positive
Aromatic CH (dimethylphenyl ring)~6.8-7.2 (m)~118-140Positive
Aromatic C-O (ether link)-~155-165None
Aromatic C-C=O-~125-130None
Aromatic C-CH₃-~130-140None
Methyl (CH₃)~2.2-2.3 (s)~19-21Positive

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to identify adjacent protons on the aromatic rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting the different fragments of the molecule. For example, HMBC would show correlations from the methyl protons to the carbons of the dimethylphenyl ring, and from the aromatic protons on one ring to the carbons on the other ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the molecule's conformation, such as the relative orientation of the two aromatic rings around the flexible ether bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. docbrown.infovscht.cz

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net A strong, sharp absorption around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretch. researchgate.net The C-O-C stretching of the diaryl ether would appear in the 1270-1230 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ range, and C-H stretching from the aromatic rings and methyl groups would appear just above and below 3000 cm⁻¹, respectively. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, often give strong Raman signals. While specific data is unavailable, studies on similar molecules like 4-butyl benzoic acid have utilized Raman spectroscopy to complement IR data for a full vibrational assignment. nist.gov

Table 3: Key Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch~2500-3300Broad, Strong
CarbonylC=O stretch~1700-1680Strong
Diaryl EtherC-O-C stretch~1270-1230Strong
Aromatic RingC=C stretch~1600-1450Medium-Weak
Aromatic/AliphaticC-H stretch~2850-3100Medium-Weak

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

Elucidation of Intermolecular Interactions and Crystal Packing Arrangements

A detailed analysis of the intermolecular interactions and crystal packing of This compound cannot be provided due to the absence of its crystal structure in the current scientific literature. Typically, this analysis would involve a thorough examination of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the three-dimensional arrangement of the molecules in the solid state. For many benzoic acid derivatives, the carboxylic acid groups form strong hydrogen-bonded dimers, which then pack in various ways influenced by other substituents on the aromatic rings. researchgate.netnih.gov However, without specific crystallographic data for the title compound, any such discussion would be purely speculative.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (If Applicable)

There is no information available regarding the synthesis or chiroptical analysis of chiral derivatives of This compound . Chiroptical techniques such as circular dichroism (CD) are instrumental in determining the absolute configuration and conformational properties of chiral molecules. nih.gov A study in this area would first require the synthesis of enantiomerically pure derivatives of This compound , followed by their analysis using CD spectroscopy. As no such studies have been reported, a discussion on this topic is not feasible.

Computational and Theoretical Investigations of 4 3,4 Dimethylphenoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-to-large organic molecules. For 4-(3,4-Dimethylphenoxy)benzoic acid, DFT calculations can illuminate its molecular orbitals and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Studies on analogous benzoic acid derivatives provide a reference for what to expect. For instance, a DFT analysis of 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid yielded a HOMO-LUMO gap of 4.06 eV. Similarly, investigations into 4-Dimethylamino benzoic acid using the B3LYP method with a 6-311++G(d,p) basis set have also been performed to identify its HOMO and LUMO energies. ikprress.org These computational approaches also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. In the MEP of a typical benzoic acid derivative, negative potential (electron-rich regions) is concentrated around the oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack, while positive potential (electron-poor regions) is found around the acidic hydrogen. ikprress.org

Table 1: Calculated Electronic Properties of Analogous Benzoic Acid Derivatives

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid DFT -6.303 -2.243 4.06
4-(carboxyamino)-benzoic acid DFT-B3LYP/6-311G - - -
4-Dimethylamino benzoic acid DFT/B3LYP/6-311++G(d,p) - - -

Note: Specific energy values are often method-dependent and are provided here for illustrative purposes based on available literature.

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. aps.org These methods, such as Hartree-Fock (HF), are computationally more intensive than DFT but can provide highly accurate energetic profiles and stability analyses.

For this compound, ab initio calculations can be used to determine the total energy of the molecule in its various possible conformations. By comparing the energies of different geometric arrangements (conformers), one can predict the most stable, lowest-energy structure. This is particularly important for flexible molecules containing rotatable bonds, such as the ether linkage and the bond connecting the carboxylic group to the phenyl ring. Computational studies on other benzoic acid derivatives have used methods like HF and DFT to optimize crystal structures and calculate interaction energies, confirming the stability of observed molecular arrangements.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule are often dictated by its preferred three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) are powerful computational techniques for exploring the vast conformational landscape of a molecule. nih.govajchem-a.com Unlike quantum methods, MM uses a classical force field to calculate the potential energy of a system, allowing for much faster computations. This speed enables the simulation of molecular motion over time (MD), providing a dynamic picture of conformational preferences. nih.gov

For this compound, the key degrees of freedom are the dihedral angles defining the orientation of the two aromatic rings relative to each other and the orientation of the carboxyl group. The diaryl ether linkage is a common structural motif, and its conformational preferences are influenced by a balance of steric and electronic effects. beilstein-journals.org Studies on diaryl-substituted heteroarenes have shown that even weak intramolecular interactions can significantly influence the preferred planar geometry. rsc.org For 4-(4-Fluorophenoxy)benzoic acid, crystallographic data revealed a significant dihedral angle of 70.99° between the two benzene (B151609) rings. nih.gov MD simulations can sample these rotations to identify low-energy conformational families and the barriers between them, thus mapping out the potential energy surface.

Table 2: Key Dihedral Angles in Structurally Related Compounds

Compound Dihedral Angle Between Aromatic Rings Method
4-(4-Fluorophenoxy)benzoic acid 70.99 (5)° X-ray Diffraction

The surrounding environment, particularly the solvent, can have a profound impact on the conformational equilibrium of a molecule. nih.gov Solvation can stabilize or destabilize certain conformers, altering the energy landscape. Computational models can simulate these effects by treating the solvent either explicitly (as individual molecules) or implicitly (as a continuous medium).

A detailed study on substituted benzoic acids in various solvents demonstrated that the solvent's hydrogen-bonding capability is crucial. ucl.ac.uk In apolar solvents or those with low hydrogen bond acceptor propensity, benzoic acid derivatives tend to form hydrogen-bonded dimers. ucl.ac.uk In contrast, in polar, hydrogen-bond accepting solvents (like DMSO, methanol, or acetone), the solvent molecules interact directly with the carboxylic acid's proton, inhibiting dimer formation and favoring different self-association patterns, such as π–π stacking. ucl.ac.uksciopen.comresearchgate.net For this compound, computational simulations in different solvents would be essential to predict how its conformation and aggregation state change in various chemical environments.

In Silico Modeling of Molecular Interactions with Biological Targets (Excluding Clinical Outcomes)

In silico molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

While no specific docking studies have been published for this compound, numerous studies on related phenoxybenzoic acid derivatives demonstrate the utility of this approach. nih.gov For example, derivatives of 3-phenoxybenzoic acid have been investigated as potential inhibitors of various enzymes. nih.gov Phthalazine derivatives have been docked into the VEGFR-2 active site to explore their binding orientations as potential inhibitors. nih.gov Such studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking simulations could predict potential biological targets and elucidate the specific atomic interactions driving its binding, providing a rational basis for future experimental validation.

Table 3: Summary of Molecular Docking Studies on Analogous Compounds

Ligand Class/Compound Target Protein Reported Binding Energy (kcal/mol) Key Finding
3-Phenoxybenzoic acid metabolites Caspase 3, Caspase 8 - An O-glucuronidation metabolite showed high binding affinity. nih.gov
PTMTBA (a benzoic acid derivative) Carbonic anhydrase II (3FFP) -9.4 Molecule identified as a potential potent inhibitor.
4-Dimethylamino benzoic acid Adenovirus protein (3N0I) -4.4 Compound docked successfully with the protein. ikprress.org
Phthalazine derivatives VEGFR-2 (4ASD) - Docking results correlated well with biological activity. nih.gov

Ligand-Protein Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For derivatives of this compound, this method can elucidate potential binding modes within the active sites of various enzymes or receptors, offering insights into their pharmacological potential.

Docking studies begin with the three-dimensional structures of both the ligand (e.g., a derivative of this compound) and the protein target, which is often obtained from the Protein Data Bank. nih.gov The ligand's geometry is optimized to find its lowest energy conformer before docking. nih.gov The software then systematically samples different orientations and conformations of the ligand within the protein's binding pocket, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov

For example, in studies of other benzoic acid derivatives, docking has been used to predict binding affinity to targets like the SARS-CoV-2 main protease. nih.gov The analysis of the resulting complex can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the active site. In a study on 3-phenoxybenzoic acid derivatives, docking scores helped identify promising compounds for further investigation as potential VEGFR-2 inhibitors. nih.gov These computational predictions are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. nih.gov

Table 1: Example of Data from a Hypothetical Docking Study of a this compound Derivative

Target ProteinLigand PoseDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
VEGFR-2 Kinase1-9.5Cys919, Asp1046Hydrogen Bond
VEGFR-2 Kinase1-9.5Val848, Leu840Hydrophobic
COX-21-8.2Arg513, Tyr355Hydrogen Bond, Pi-Cation
COX-21-8.2Val349, Leu352Hydrophobic

This table is illustrative and based on typical results from docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights (Pre-clinical, In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico method that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com For a class of compounds like the derivatives of this compound, QSAR can be used to develop predictive models for their activity, such as antioxidant potential or enzyme inhibition. mdpi.commdpi.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, for each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms like Extra Trees, are then used to build a mathematical equation that links these descriptors to the observed biological activity. mdpi.com

The resulting model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com Furthermore, the descriptors included in the final QSAR model can provide mechanistic insights. For instance, a QSAR study on p-hydroxy benzoic acid derivatives indicated that their antimicrobial activity was governed by molecular connectivity and shape indices. nih.gov For this compound derivatives, a QSAR model could reveal which structural features (e.g., substitutions on the rings, properties of the ether linkage) are most critical for a specific biological effect. The validity and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorInformation Provided
Electronic Dipole Moment, HOMO/LUMO energiesDistribution of charge, susceptibility to electrophilic/nucleophilic attack.
Steric/Topological Molecular Weight, Molar RefractivitySize and shape of the molecule.
Topological Kier's Shape Indices (κα1), Balaban Index (J)Molecular shape, branching, and connectivity. nih.gov
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity and ability to cross cell membranes.

This table provides examples of descriptor types relevant to QSAR model development.

Elucidation of Reaction Mechanisms Using Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, such as the synthesis of diaryl ethers like this compound. Methods like Density Functional Theory (DFT) can map out the entire reaction pathway, providing a level of detail that is often inaccessible through experiments alone.

Transition State Characterization and Reaction Barrier Calculation

The synthesis of diaryl ethers often proceeds via mechanisms like the Ullmann condensation or nucleophilic aromatic substitution (SNAr). beilstein-journals.orgorganic-chemistry.org Computational studies can model these reactions to identify the key transition states—the highest energy points along the reaction coordinate. Characterizing the geometry and energy of these transition states is crucial for understanding the reaction's feasibility and rate.

Using DFT methods, such as B3LYP with a dispersion correction, researchers can calculate the activation energy barrier for a reaction. nih.gov This barrier represents the energy required to get from the reactants to the transition state. A lower energy barrier corresponds to a faster reaction. For the formation of diaryl ethers, computational studies have shown that the energy required to distort the aryl halide into the geometry it adopts at the transition state is a major component of the activation energy. nih.gov These calculations can compare different leaving groups (e.g., F, Cl, Br, I) or the effect of substituents on the aromatic rings, predicting which combinations will be most reactive. nih.gov

Table 3: Illustrative Calculated Reaction Barriers for a Model Diaryl Ether Synthesis (Phenoxide + p-substituted Fluorobenzene)

Substituent at para-positionReaction Barrier (kcal/mol)
-NO₂ (electron-withdrawing)18.5
-CN (electron-withdrawing)20.1
-H (neutral)24.5
-CH₃ (electron-donating)25.8

Data is illustrative and based on trends reported in computational studies of SNAr reactions. nih.gov

Reaction Pathway Optimization and Solvent Effects on Reactivity

Beyond identifying single transition states, computational methods can optimize the entire reaction pathway, including any intermediates. For instance, in some diaryl ether syntheses involving highly electron-deficient aryl halides, resonance-stabilized intermediates known as Meisenheimer complexes may form. nih.gov DFT calculations can predict whether the formation of such an intermediate is energetically favored over a concerted mechanism. nih.gov

Furthermore, the solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects either explicitly (by including individual solvent molecules in the calculation) or implicitly (using a continuum solvation model like the CPCM or SMD model). nih.govnih.gov For reactions involving charged species, such as the phenoxide anion in an Ullmann-type reaction, polar solvents can stabilize the reactants and transition states differently, thereby altering the energy barrier. Computational analysis allows for the screening of various solvents to find the optimal conditions for a desired reaction pathway.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

First-principles calculations, primarily using DFT, can accurately predict spectroscopic data for molecules like this compound. These predictions are invaluable for structure confirmation and for interpreting experimental spectra.

To predict NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. nih.gov The calculation determines the magnetic shielding tensor for each nucleus in the molecule. The chemical shift (δ) is then calculated by comparing the shielding (σ) of the nucleus of interest to the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σref − σ. acs.org The choice of functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311+G(2d,p)) is critical for accuracy. mdpi.comruc.dk These calculations can help assign complex spectra, distinguish between isomers, and provide insight into the electronic structure of the molecule. mdpi.com

Similarly, vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra, can be calculated. researchgate.net After optimizing the molecular geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements. The results provide a set of vibrational modes and their corresponding frequencies. mdpi.com Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically multiplied by an empirical scaling factor to improve agreement with experiment. researchgate.net These calculations are used to assign specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid group or the C-O-C stretches of the ether linkage. mdpi.comnih.gov

Table 4: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Benzoic Acid Moiety

Carbon AtomCalculated δ (ppm) (B3LYP/cc-pVTZ)Experimental δ (ppm)
C (Carboxyl)172.1171.5
C-1 (ipso-carboxyl)133.5133.0
C-2 / C-6130.4130.2
C-3 / C-5128.8128.6
C-4129.7129.5

This table is illustrative, based on typical accuracy of DFT calculations for aromatic systems. acs.org

Table 5: Example of Calculated vs. Experimental Vibrational Frequencies for a Benzoic Acid Dimer

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p))Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch176516991693 (IR)
C-C Ring Stretch166816061605 (IR)
O-H Bend148014251421 (IR)
C-O Stretch135813081315 (IR)

Data is illustrative and based on reported values for benzoic acid. researchgate.net Scaled frequencies often use a specific scaling factor.

Exploration of Biological Interactions and Mechanistic Insights of 4 3,4 Dimethylphenoxy Benzoic Acid Molecular and Mechanistic Focus

In Vitro Enzyme Inhibition and Activation Studies (Focus on Mechanism, Not Therapeutic Efficacy)

Identification and Characterization of Specific Enzyme Targets

Currently, there are no publicly available research findings that identify or characterize specific enzyme targets for 4-(3,4-dimethylphenoxy)benzoic acid.

Kinetic and Mechanistic Investigations of Enzyme Modulation

In the absence of identified enzyme targets, no kinetic or mechanistic studies on the modulation of enzymes by this compound have been reported in the scientific literature.

Receptor Binding and Ligand-Target Interactions (Pre-Clinical, In Vitro)

Determination of Binding Affinity and Specificity

There is a lack of available data from pre-clinical, in vitro studies determining the binding affinity and specificity of this compound to any biological receptors.

Studies of Allosteric Modulation and Receptor Activation Mechanisms

No studies concerning the allosteric modulation or receptor activation mechanisms of this compound have been published.

Cellular Pathway Modulation and Signaling Cascade Analysis (In Vitro Cell-Based Assays, Not Clinical)

Detailed analyses of how this compound might modulate cellular pathways or influence signaling cascades, based on in vitro cell-based assays, are not present in the current body of scientific literature.

Analysis of Gene Expression Profiling (In Vitro)

Currently, there is no publicly available research that has specifically investigated the impact of this compound on gene expression profiles in any in vitro model. High-throughput transcriptomic analyses, which are instrumental in identifying changes in gene expression and elucidating potential biological pathways affected by a compound, have been applied to other environmental chemicals and potential endocrine disruptors. For instance, studies on bisphenol A (BPA) alternatives have utilized such methods to assess their potencies and biological activities. nih.gov However, this compound has not been included in these reported large-scale screening initiatives.

Future research employing techniques such as RNA sequencing (RNA-Seq) or microarray analysis on cell lines treated with this compound would be necessary to generate data on its potential to alter gene expression. Such studies would provide crucial insights into the molecular pathways it may modulate.

Investigation of Protein Phosphorylation and Signal Transduction Pathways (In Vitro)

Detailed investigations into the effects of this compound on protein phosphorylation and specific signal transduction pathways have not been documented in the available scientific literature. Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, and its dysregulation is implicated in numerous diseases.

Studies on other benzoic acid derivatives have shown modulation of signaling pathways. For example, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid has been demonstrated to inhibit the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway by reducing the phosphorylation of Smad2 and Smad3. mdpi.com This highlights the potential for benzoic acid scaffolds to interact with and modulate key signaling cascades. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. Future research using techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics would be required to determine if and how this compound affects cellular signaling.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles (Pre-Clinical, Mechanistic)

Rational Design and Synthesis of Analogs for SAR Probing

The scientific literature does not currently contain reports on the rational design and synthesis of analogs of this compound specifically for the purpose of probing its structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry and toxicology for identifying the chemical features of a molecule that are responsible for its biological activity. This process typically involves the systematic modification of the parent compound's structure and evaluating the impact of these changes on its activity.

While SAR studies have been conducted on various other classes of benzoic acid derivatives to optimize their biological activities, such as for anticancer or antimicrobial purposes, this specific compound has not been the focus of such published research. nih.govnih.govnih.gov The synthesis of analogs would likely involve modifications to the dimethylphenoxy ring, the benzoic acid moiety, or the ether linkage connecting them.

Correlation of Structural Features with Specific Molecular Interactions

In the absence of dedicated SAR studies for this compound, no correlations between its specific structural features and molecular interactions can be drawn from experimental data. The arrangement of the 3,4-dimethyl groups on the phenoxy ring and the para-position of the carboxylic acid on the benzoic acid ring are distinct structural motifs that would be expected to influence its physicochemical properties and how it interacts with biological targets. However, without a series of analogs and corresponding activity data, the contribution of these features to any potential biological effect remains speculative.

Theoretical Prodrug Strategies and Targeted Delivery Mechanisms (Theoretical/In Vitro, Not Clinical)

Design of Bioreversible Derivatives for Enhanced Molecular Delivery

There are no published studies that propose or evaluate theoretical prodrug strategies specifically for this compound. The prodrug approach is a common strategy in drug discovery to improve the pharmacokinetic and pharmacodynamic properties of a compound, such as its solubility, permeability, or site-specific delivery. nih.gov

For a carboxylic acid-containing molecule like this compound, a common prodrug strategy involves the formation of ester derivatives. These esters can mask the polar carboxylic acid group, potentially increasing lipophilicity and enhancing membrane permeability. Once absorbed, these ester prodrugs can be hydrolyzed by endogenous esterases to release the active parent compound. While this is a general and well-established principle, the design, synthesis, and in vitro evaluation of such bioreversible derivatives for this compound have not been reported.

Exploration of Linker Chemistry for Site-Specific Release Mechanisms

The strategic design of prodrugs for this compound hinges on the incorporation of cleavable linkers that can respond to specific physiological or pathological triggers, thereby enabling site-specific release of the active therapeutic agent. This molecular and mechanistic focus is crucial for enhancing therapeutic efficacy while minimizing off-target effects. The carboxylic acid moiety of this compound serves as a prime attachment point for a variety of linker systems, each designed to be stable in systemic circulation but labile within the target microenvironment. The exploration of this linker chemistry involves a deep understanding of the chemical bonds that can be selectively cleaved by endogenous stimuli such as pH changes or the presence of specific enzymes.

The development of such systems is a key area of interest in medicinal chemistry, aiming to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The choice of linker is paramount and is dictated by the desired release mechanism and the biological context of the target tissue. For instance, the acidic microenvironment of tumors or the enzymatic machinery within specific cells can be exploited for targeted drug liberation.

pH-Sensitive Linkers

One of the most explored strategies for targeted drug release involves the use of pH-sensitive linkers. These linkers are designed to be stable at the physiological pH of blood (around 7.4) but undergo rapid hydrolysis in the more acidic environments characteristic of tumor tissues (pH 6.5-6.9) or intracellular compartments like endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0). This differential stability is key to achieving selective drug release at the site of action. For a carboxylic acid-containing compound like this compound, several types of pH-labile linkers can be conceptualized.

Hydrazone Linkers: Acylhydrazones are a well-established class of pH-sensitive linkers. The linkage is formed by reacting the carboxylic acid of this compound with a hydrazine (B178648) derivative. This bond is relatively stable at neutral pH but is readily cleaved under acidic conditions to release the parent drug. The rate of hydrolysis can be fine-tuned by modifying the electronic properties of the substituents on the hydrazine moiety.

Acetal (B89532)/Ketal Linkers: These linkers are also susceptible to acid-catalyzed hydrolysis. While not directly attached to the carboxylic acid, a prodrug strategy could involve modifying a carrier molecule with an acetal or ketal linker that, upon cleavage, initiates a cascade reaction leading to the release of this compound.

Phosphoramidate Linkers: Phosphoramidate-based linkers offer tunable pH-sensitive release profiles. The stability of the P-N bond can be modulated by the proximity of an ionizable group, allowing for controlled release in acidic environments.

The following table illustrates the conceptual design of pH-sensitive prodrugs of this compound and the expected release characteristics.

Linker TypeConjugation Site on DrugCleavage-Inducing StimulusTarget MicroenvironmentPotential Release Kinetics
AcylhydrazoneCarboxylic AcidAcidic pHTumor Microenvironment, Endosomes, LysosomesRapid release at pH < 6.5
Acetal/Ketal (on carrier)N/A (indirect release)Acidic pHTumor Microenvironment, Endosomes, LysosomesTunable based on acetal/ketal structure
PhosphoramidateCarboxylic Acid (via spacer)Acidic pHEndosomes, LysosomesTunable half-life based on linker structure

Enzyme-Cleavable Linkers

Another powerful approach for site-specific drug release utilizes linkers that are substrates for enzymes that are overexpressed in target tissues or intracellular compartments. This strategy offers high specificity as the release is contingent on the presence and activity of the target enzyme.

Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are widely used in antibody-drug conjugates (ADCs). These linkers are cleaved by lysosomal proteases like cathepsin B, which is often upregulated in cancer cells. This compound could be attached to such a dipeptide linker, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), to ensure efficient release of the unmodified drug following enzymatic cleavage.

β-Glucuronide Linkers: This type of linker is cleaved by the enzyme β-glucuronidase, which is found in high concentrations in the tumor microenvironment of some cancers. A prodrug of this compound could be designed with a β-glucuronide linker to target such tumors. The release mechanism provides a high degree of tumor selectivity.

The table below outlines the conceptual design of enzyme-cleavable prodrugs of this compound.

Linker TypeConjugation Site on DrugCleavage-Inducing EnzymeTarget LocationSelf-Immolative Spacer
Valine-Citrulline (Val-Cit)Carboxylic AcidCathepsin BLysosomes of Cancer Cellsp-Aminobenzyl Carbamate (PABC)
Valine-Alanine (Val-Ala)Carboxylic AcidCathepsin BLysosomes of Cancer Cellsp-Aminobenzyl Carbamate (PABC)
β-GlucuronideCarboxylic Acidβ-GlucuronidaseTumor MicroenvironmentYes

The successful application of these linker strategies to this compound would require extensive synthetic chemistry to create the prodrug conjugates, followed by rigorous in vitro and in vivo evaluation to confirm their stability, release kinetics, and therapeutic efficacy. The choice between a pH-sensitive and an enzyme-cleavable linker, or potentially a dual-responsive system, would depend on the specific therapeutic application and the biological characteristics of the target disease.

Applications in Chemical Biology and Advanced Materials Science Non Clinical, Research Oriented

Utilization as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. The development of such probes from a core scaffold like 4-(3,4-Dimethylphenoxy)benzoic acid would typically involve the synthesis of derivatives with specific functionalities.

Development of Fluorescent Analogs for In Vitro Imaging Studies

The creation of fluorescent analogs is a common strategy to visualize biological processes. This involves chemically modifying the parent compound to include a fluorophore—a molecule that emits light upon excitation.

Currently, there is no specific research detailing the synthesis or application of fluorescent analogs of this compound for in vitro imaging. Research on other benzoic acid derivatives has shown that the attachment of fluorescent moieties can be a viable strategy for developing imaging agents. However, without experimental data, the fluorescent properties and biological utility of such analogs of this compound remain hypothetical.

Design of Affinity Chromatography Ligands for Target Isolation

Affinity chromatography is a powerful technique used to purify specific molecules from a complex mixture. This method relies on a "bait" molecule (a ligand) that is immobilized on a solid support and specifically binds to the "prey" molecule (the target).

The design of an affinity chromatography ligand based on this compound would involve chemically modifying the molecule to allow its attachment to a chromatography matrix while preserving its potential binding interactions with a target protein. There are no published studies that describe the use of this compound for this purpose. The identification of a specific biological target that binds to this compound would be a prerequisite for the rational design of such a tool.

Role in the Design of Molecular Recognition Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. This principle is fundamental to many biological processes and is harnessed in the design of synthetic systems.

Host-Guest Chemistry and Supramolecular Complexation

Host-guest chemistry involves the creation of a larger "host" molecule that can enclose a smaller "guest" molecule. The phenoxybenzoic acid scaffold has the potential to act as a guest in various host systems or be incorporated into larger host structures.

There is a lack of specific research on the host-guest chemistry of this compound. Studies on other benzoic acid derivatives have demonstrated their ability to form complexes with cyclodextrins and other macrocyclic hosts, driven by interactions such as hydrogen bonding and hydrophobic effects. The specific influence of the 3,4-dimethylphenoxy group on the binding affinity and selectivity in such complexes has not been investigated.

Development of Chemosensors and Biosensors (Fundamental Research)

Chemosensors and biosensors are devices that use molecular recognition to detect specific chemical or biological species. The core structure of this compound could potentially be integrated into sensor designs.

Integration into Functional Supramolecular Architectures (Fundamental Research Focus)

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. These architectures can have novel functions and properties.

There is no available research on the integration of this compound into functional supramolecular architectures. The carboxylic acid and ether functionalities of the molecule could potentially participate in hydrogen bonding and other non-covalent interactions to drive self-assembly into liquid crystals, gels, or other organized structures. However, the specific packing arrangements and resulting material properties for this particular compound have not been reported.

Synthesis of Metal-Organic Frameworks (MOFs) Incorporating the Compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The selection of the organic linker is crucial in determining the topology, pore size, and functional properties of the resulting MOF. Benzoic acid and its derivatives are commonly employed as organic linkers in MOF synthesis due to the ability of the carboxylate group to coordinate with metal centers in various modes.

The synthesis of a hypothetical MOF using this compound would likely involve a solvothermal or hydrothermal reaction, where the compound is reacted with a metal salt (e.g., zinc nitrate, copper acetate) in a high-boiling point solvent like N,N-dimethylformamide (DMF). The reaction conditions, such as temperature, time, and the presence of modulators, would be critical in directing the formation of a crystalline framework.

Table 1: Hypothetical Solvothermal Synthesis Parameters for a MOF with this compound

ParameterValue/ConditionPurpose
Organic LinkerThis compoundProvides the structural backbone of the framework.
Metal SaltZinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)Acts as the metal node for coordination.
SolventN,N-Dimethylformamide (DMF)Solubilizes reactants and facilitates crystal growth.
Temperature100 - 150 °CProvides energy for the reaction and crystallization.
Reaction Time24 - 72 hoursAllows for the slow formation of well-defined crystals.
ModulatorAcetic AcidCan influence crystal size and quality.

The resulting MOF would be expected to exhibit properties influenced by the dimethylphenoxy group, which could affect the framework's hydrophobicity and its interactions with guest molecules.

Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The synthesis of COFs typically involves reversible bond formation reactions, which allow for the correction of defects and the formation of an ordered framework.

The structure of this compound itself does not lend it to direct use as a monomer in typical COF synthesis, which often requires monomers with multiple reactive sites (e.g., boronic acids, aldehydes, amines) to form extended 2D or 3D networks. However, it could serve as a precursor for the synthesis of suitable COF monomers. For instance, the carboxylic acid group could be chemically modified to other functional groups amenable to COF formation.

The development of three-dimensional COFs is an area of active research, with studies exploring various building blocks and topologies to create robust and highly porous materials. google.com While direct incorporation of this compound into a COF is not documented, the principles of COF synthesis suggest that derivatives of this compound could be designed for such purposes. The rigidity and defined geometry of the phenoxybenzoic acid unit would be advantageous in creating a well-ordered porous structure.

Precursor for Advanced Polymeric Materials (Focus on Polymerization Chemistry, Not End-Use Properties)

The chemical structure of this compound makes it a potential monomer for the synthesis of advanced poly(aryl ether)s, a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The polymerization chemistry would primarily involve the formation of ether linkages through reactions such as nucleophilic aromatic substitution or Ullmann condensation.

In a potential polymerization scheme, the carboxylic acid group of this compound would first need to be converted to a more reactive derivative, such as an acid chloride or a salt. Alternatively, the synthesis could start from related precursors where the carboxylic acid is replaced by a hydroxyl or a halogen, which can then participate in polymerization reactions.

One of the most relevant polymerization methods is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a phenoxide with an activated aryl halide. For instance, a dihalogenated derivative of a bisphenol could be reacted with a bisphenoxide in a polar aprotic solvent. The ether linkage in this compound is analogous to the linkages formed in polymers like Poly(ether ether ketone) (PEEK). The synthesis of PEEK often involves the polycondensation of 4,4′-difluorobenzophenone and the disodium (B8443419) salt of hydroquinone. researchgate.net

Another relevant method is the Ullmann condensation, which involves a copper-catalyzed reaction to form diaryl ethers. wikipedia.org This reaction is typically carried out at high temperatures using a polar solvent. While traditionally requiring stoichiometric copper, modern variations use catalytic amounts of copper with various ligands. mdpi.comnih.gov This method could be employed to polymerize monomers derived from this compound.

Table 2: Potential Polymerization Reactions Involving Derivatives of this compound

Polymerization MethodMonomer 1Monomer 2Catalyst/ConditionsResulting Polymer Linkage
Nucleophilic Aromatic SubstitutionDihalogenated Ether MonomerBisphenoxidePolar aprotic solvent (e.g., DMSO), elevated temperatureAryl Ether
Ullmann CondensationAryl HalidePhenoxideCopper catalyst, high temperature, polar solvent (e.g., DMF)Aryl Ether

The polymerization of monomers based on this compound would lead to the formation of poly(aryl ether)s with a specific substitution pattern determined by the dimethyl groups. This substitution could influence the polymer's solubility, processability, and ultimately its material properties.

Q & A

Q. What are the standard synthetic routes for 4-(3,4-Dimethylphenoxy)benzoic acid?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) can react with 3,4-dimethylphenol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via a Williamson ether synthesis (using a base like K₂CO₃ in DMF). Reflux conditions (e.g., 80–120°C for 4–12 hours) are common to drive the reaction to completion . Purification often employs recrystallization from ethanol/water or column chromatography with silica gel and ethyl acetate/hexane mixtures .

Q. Which characterization methods are critical for structural confirmation?

  • 1H/13C NMR : Key for verifying substituent positions (e.g., dimethylphenoxy group integration and splitting patterns). For example, aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.2–2.5 ppm .
  • Melting Point : Consistency with literature values (e.g., 180–220°C for similar derivatives) confirms purity .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns .

Q. How do substituents on the aromatic rings influence solubility and reactivity?

The 3,4-dimethylphenoxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, ethanol). Electron-donating methyl groups activate the phenoxy ring toward electrophilic substitution, while the carboxylic acid group allows salt formation (e.g., sodium salts) for aqueous solubility adjustments .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The dimethylphenoxy group’s steric bulk and electron density can be optimized for binding pocket compatibility .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Substituents like methyl groups lower the energy gap, enhancing electrophilicity .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP ~3.5 for this compound suggests moderate membrane permeability) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Cross-Validation : Compare NMR (DMSO-d6 vs. CDCl3) and IR (KBr vs. ATR) data across solvents/matrices. For example, carboxylic acid proton shifts vary significantly with solvent .
  • Isotopic Labeling : Use deuterated analogs (e.g., -CD3 groups) to clarify overlapping signals in crowded spectral regions .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., phenoxy vs. benzoic acid ring orientation) .

Q. How do reaction conditions impact yield in large-scale synthesis?

  • Catalyst Screening : Pd/C or CuI for coupling reactions can increase yields from 50% to >80%. Excess phenol (1.5 equiv) drives etherification .
  • Temperature Optimization : Higher temperatures (100–120°C) reduce reaction time but may promote decarboxylation; mid-range (80–90°C) balances efficiency and stability .
  • Workup Efficiency : Acid-base extraction (e.g., 1M NaOH) removes unreacted starting materials, while activated charcoal treatment improves purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.